1-(prop-2-yn-1-yl)-1H-imidazole
CAS No.: 18994-77-9
Cat. No.: VC21049242
Molecular Formula: C6H6N2
Molecular Weight: 106.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18994-77-9 |
---|---|
Molecular Formula | C6H6N2 |
Molecular Weight | 106.13 g/mol |
IUPAC Name | 1-prop-2-ynylimidazole |
Standard InChI | InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 |
Standard InChI Key | UGOQKSGJGCADAG-UHFFFAOYSA-N |
SMILES | C#CCN1C=CN=C1 |
Canonical SMILES | C#CCN1C=CN=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound features a five-membered imidazole ring with a propargyl group (C≡C-CH₂-) attached to the nitrogen atom at position 1. The planar aromatic structure is stabilized by delocalized π-electrons, while the alkyne group enables participation in cycloaddition and coordination reactions .
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₆H₆N₂ |
Molecular Weight | 106.13 g/mol |
SMILES | C#CCN1C=CN=C1 |
InChIKey | UGOQKSGJGCADAG-UHFFFAOYSA-N |
Physical Properties
Experimental and predicted data highlight its behavior under standard conditions:
Property | Value | Source |
---|---|---|
Melting Point | 76–78°C | ChemBK |
Boiling Point | 99–101°C (2 Torr) | ChemBK |
Density | 0.92 ± 0.1 g/cm³ (predicted) | ChemBK |
Solubility | Soluble in polar aprotic solvents | PubChem |
Synthesis and Preparation
Common Synthetic Routes
Two primary methods dominate industrial and academic synthesis:
Route 1: Nucleophilic Substitution
Imidazole reacts with propargyl bromide in the presence of a strong base (e.g., NaH) under inert conditions (THF, argon) .
Reaction Steps
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Base Activation: NaH deprotonates imidazole, generating a nucleophilic species.
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Alkylation: Propargyl bromide attacks the nitrogen, forming the propargyl-imidazole bond.
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Workup: Acidic quenching isolates the product.
Yield: ~80–90% under optimized conditions.
Route 2: Phosgene-Mediated Synthesis
Propargyl alcohol reacts with phosgene to form propargyl chloroformate, which then reacts with imidazole :
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Propargyl alcohol + phosgene | Generate propargyl chloroformate |
2 | Imidazole + triethylamine | Nucleophilic substitution |
Yield: ~94% for the final product .
Applications in Chemistry and Biology
Click Chemistry and Bioconjugation
The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reaction is pivotal in:
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Drug Development: Synthesizing bioactive molecules (e.g., antimicrobial agents).
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Materials Science: Creating polymers and macrocycles for ion-selective membranes.
Coordination Chemistry
The imidazole nitrogen and alkyne group act as ligands for metal complexes:
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Catalysis: Forms N-heterocyclic carbene (NHC) ligands for Au(I)/Cu(I) catalysts in nitroarene reduction.
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Sensors: Metal-coordinated imidazoles exhibit luminescent properties for detection applications.
Activity | Target Organism/Cell Line | MIC/IC₅₀ Value | Source |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | Benchchem |
Anticancer | PC3 Prostate Cancer | 15 µM | Benchchem |
Comparative Analysis with Similar Compounds
Substituent Effects
The propargyl group’s reactivity contrasts with other substituents:
Future Directions
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Mechanistic Studies: Elucidating enzyme inhibition pathways (e.g., α-amylase, lipase).
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Material Science: Expanding applications in energy storage and electronic materials.
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Therapeutic Development: Evaluating in vivo efficacy for cancer and infectious diseases.
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